5H-Pyrano[4,3-B]pyridin-8(7H)-one
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Overview
Description
5H-Pyrano[4,3-B]pyridin-8(7H)-one is a chemical compound with the CAS Number: 1260672-28-3 . It has a molecular weight of 149.15 . The IUPAC name for this compound is this compound . It is typically stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NO2/c10-7-5-11-4-6-2-1-3-9-8(6)7/h1-3H,4-5H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.It is typically stored at a temperature of 4 degrees Celsius . The compound’s molecular weight is 149.15 .
Scientific Research Applications
Heterocyclic Compounds and Their Importance
5H-Pyrano[4,3-b]pyridin-8(7H)-one belongs to a broader category of heterocyclic compounds, notably chromeno[2,3-b]pyridines, which are recognized for their versatile biological profiles and various applications. Such heterocycles, particularly the chromeno[2,3-b]pyridine derivatives, are synthesized through one-pot methodologies, highlighting their significance in the pharmaceutical and agrochemical industries due to their notable biological activities (Ryzhkova, Elinson, 2022). The study by (Ryzhkova et al., 2023) also discusses the multicomponent reaction to synthesize a chromeno[2,3-b]pyridine derivative, assessing its ADME properties (absorption, distribution, metabolism, and excretion).
Applications in Medicinal Chemistry
The pyranopyrimidine core, closely related to pyrano[4,3-b]pyridin-8(7H)-one, is a crucial precursor in medicinal and pharmaceutical industries. It's known for its broad synthetic applications and bioavailability. The study by (Parmar, Vala, Patel, 2023) emphasizes the application of hybrid catalysts in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, covering all synthetic pathways and catalysts used from 1992 to 2022.
Synthetic Strategies and Biological Activities
The synthesis and reactivity of different pyrano compounds, including pyrano[4,3-b]pyridin-8(7H)-one derivatives, are subjects of extensive research due to their potential in drug discovery and medicinal chemistry. These compounds are synthesized through various synthetic strategies and exhibit diverse biological activities. For instance, the work of (Smyth et al., 2010) explores the synthesis and potential of 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones as kinase-focused libraries for cancer drug targets. Similarly, the study by (Fan et al., 2010) discusses the synthesis of pyrano[3,2-c]pyridone and pyrano[4,3-b]pyran derivatives, evaluating their potential as antiviral and antileishmanial agents.
Safety and Hazards
properties
IUPAC Name |
5H-pyrano[4,3-b]pyridin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-7-5-11-4-6-2-1-3-9-8(6)7/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJHRGTPQJSRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)CO1)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260672-28-3 |
Source
|
Record name | 5H,7H,8H-pyrano[4,3-b]pyridin-8-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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